molecular formula C12H15N3O B1416102 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine CAS No. 1015846-18-0

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B1416102
CAS No.: 1015846-18-0
M. Wt: 217.27 g/mol
InChI Key: QAFSLXFLSQXIIG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often involve solvents like ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the methoxy group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrazole ring.

Scientific Research Applications

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The methoxyphenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is unique due to the combination of the methoxyphenyl group and the pyrazole ring. This combination can result in distinct chemical properties and biological activities, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2,5-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-11(12(13)15(2)14-8)9-4-6-10(16-3)7-5-9/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFSLXFLSQXIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650821
Record name 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-18-0
Record name 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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